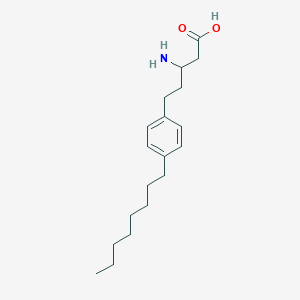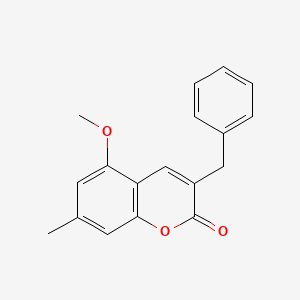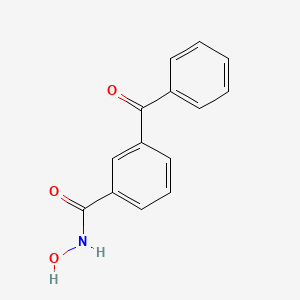
3-Benzoyl-N-hydroxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-N-hydroxy-benzamide is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzamide, characterized by the presence of a benzoyl group and a hydroxyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-N-hydroxy-benzamide typically involves the condensation of benzoic acid derivatives with hydroxylamine. One common method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. for this compound, the use of ultrasonic irradiation and green catalysts is preferred to ensure a more sustainable and efficient process .
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-N-hydroxy-benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like zinc in methanesulfonic acid (MsOH).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: Zinc in MsOH.
Substitution: NBS in tetrachloride (CCl4) with trace HBr.
Major Products:
Oxidation: Benzoic acids.
Reduction: Reduced benzamide derivatives.
Substitution: Benzylic halides.
Scientific Research Applications
3-Benzoyl-N-hydroxy-benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant and antibacterial activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and hypercholesterolemia.
Industry: Utilized in the production of pharmaceuticals, paper, and plastic products.
Mechanism of Action
The mechanism of action of 3-Benzoyl-N-hydroxy-benzamide involves its interaction with specific molecular targets and pathways. The compound can undergo benzylic oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antioxidant and antibacterial activities .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial properties.
3-Acetoxy-2-methylbenzamide: Exhibits significant metal chelating activity.
Uniqueness: 3-Benzoyl-N-hydroxy-benzamide stands out due to its unique combination of a benzoyl group and a hydroxyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-benzoyl-N-hydroxybenzamide |
InChI |
InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(17)15-18/h1-9,18H,(H,15,17) |
InChI Key |
LAZDNRBVPKMJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Fluorophenyl)-2-thienyl]phenol](/img/structure/B10842803.png)
![3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)
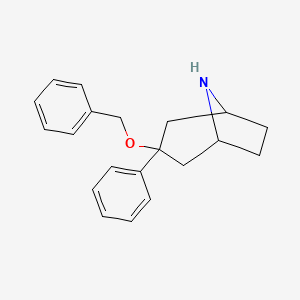
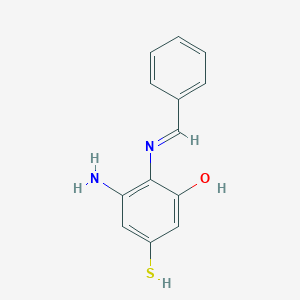
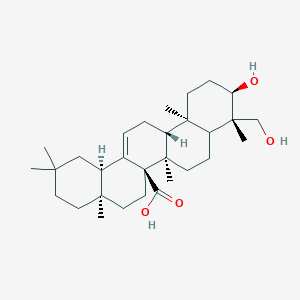
![3-[6-(Benzylmethylamino)hexyloxy]xanthen-9-one](/img/structure/B10842841.png)


![3-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842856.png)
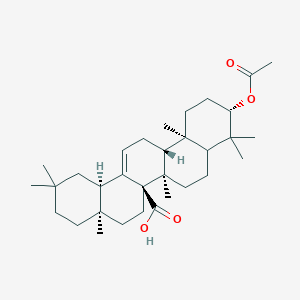
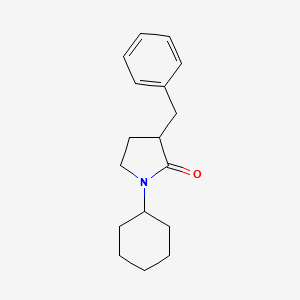
![3-{3-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842863.png)
